molecular formula C19H16Cl2FN3O2 B4327771 N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide

カタログ番号 B4327771
分子量: 408.2 g/mol
InChIキー: SYCPVTNTUVHTJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide, commonly known as DPA-714, is a small molecule that has been developed as a radioligand for imaging the translocator protein (TSPO) in the brain and other organs. TSPO is an important biomarker for inflammation, neurodegeneration, and cancer, and DPA-714 has shown promising results in preclinical and clinical studies as a non-invasive imaging tool for detecting and monitoring these conditions.

作用機序

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide is a transmembrane protein located in the outer mitochondrial membrane of various cell types, including microglia, astrocytes, and immune cells. It plays a crucial role in regulating mitochondrial function, steroidogenesis, and apoptosis, and is upregulated in response to inflammation, oxidative stress, and cellular damage. DPA-714 binds to N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide with high affinity and specificity, allowing it to selectively label cells expressing this biomarker. The radioligand is then detected by PET or SPECT imaging, providing a non-invasive readout of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide expression in vivo.
Biochemical and Physiological Effects
DPA-714 has been shown to have minimal toxicity and side effects in preclinical and clinical studies. The radioligand is rapidly cleared from the body after injection, with most of the activity excreted through the kidneys. DPA-714 does not interfere with normal cellular function or metabolism, and has no known pharmacological effects other than binding to N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide. However, the long-term effects of repeated exposure to DPA-714 are still unknown and require further investigation.

実験室実験の利点と制限

DPA-714 has several advantages as a research tool for studying N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide and related biomarkers. It is highly selective and sensitive for detecting N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide expression in vivo, allowing for precise localization and quantification of this biomarker. DPA-714 can also be used in longitudinal studies to monitor changes in N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide expression over time, providing insights into disease progression and treatment response. However, DPA-714 has some limitations, including its high cost, limited availability, and the need for specialized imaging equipment and expertise. In addition, the interpretation of DPA-714 imaging data can be complex and requires careful consideration of various factors, including tracer kinetics, tissue distribution, and background signal.

将来の方向性

There are several future directions for research on DPA-714 and related radioligands for N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide imaging. These include:
1. Development of new N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide ligands with improved affinity, selectivity, and pharmacokinetic properties.
2. Validation of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide imaging as a biomarker for various diseases, including neurodegenerative disorders, psychiatric disorders, and cancer.
3. Investigation of the role of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide in various cellular processes, including inflammation, oxidative stress, and apoptosis.
4. Development of new therapies targeting N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide and related biomarkers for the treatment of various diseases.
5. Optimization of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide imaging protocols for clinical use, including standardization of imaging parameters, data analysis, and interpretation.
In conclusion, DPA-714 is a promising radioligand for imaging N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide in vivo, with potential applications in various fields of research and clinical practice. Further studies are needed to fully elucidate the role of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide in various diseases and to optimize N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide imaging as a diagnostic and therapeutic tool.

科学的研究の応用

DPA-714 has been extensively studied in preclinical models of inflammation, neurodegeneration, and cancer, where it has shown high affinity and selectivity for N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide. The radioligand can be used to visualize and quantify N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide expression in vivo using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging techniques. This allows researchers to study the role of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide in various disease states and to evaluate the efficacy of new drugs and therapies targeting this biomarker.

特性

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2FN3O2/c1-12-8-18(23-19(26)11-27-16-6-4-15(22)5-7-16)25(24-12)10-13-2-3-14(20)9-17(13)21/h2-9H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCPVTNTUVHTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。